molecular formula C10H7FN2O2 B8583867 3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene

3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene

Cat. No.: B8583867
M. Wt: 206.17 g/mol
InChI Key: ZDXGNQAJKPPTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)pyrrole

InChI

InChI=1S/C10H7FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h1-7H

InChI Key

ZDXGNQAJKPPTHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol) in DMSO (15 mL) were added K2CO3 (3.04 g, 22 mmol) and pyrrole (0.74 g, 11 mmol) with stirring. The reaction mixture was heated at 90° C. for 18 h, and cooled to rt. The mixture was diluted with water (50 mL), filtered and the filter cake was dried to give the title compound as a yellow solid (2.00 g, 97%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

A slurry of 403 mg (630 mg of 60% in oil, 15.75 mmol) of sodium hydride in 85 mL THF was treated with 1.01 g (1.04 mL, 15 mmol) of pyrrole, followed by warming at 50° C. foe 15 min. The solution was then treated with 2.51 g (1.74 mL, 15.75 mmol) of 3,4-difluoronitrobenzene, followed by warming at reflux for 18 h. The mixture was then cooled and treated with 10 mL saturated ammonium chloride solution. The mixture was diluted with ethyl acetate and extracted with water (2×). Drying (Na2SO4) and concentration in vacuo afforded a dark brown solid, which was chromatographed over 75 g of 230-400 mesh silica gel, eluting with 30% (v/v) dichloromethane in hexane. These procedures afforded 2.05 g (66%) of the title pyrrole derivative as a light yellow solid. 1H NMR (CDCl3): δ 8.14, 7.57, 7.16, 6.44.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.